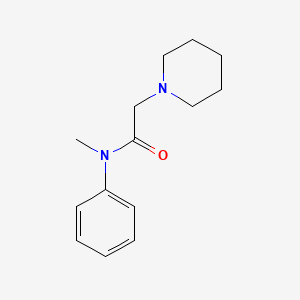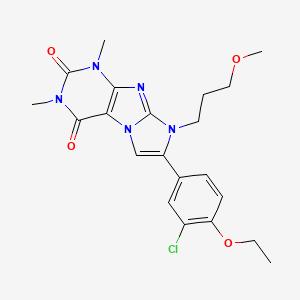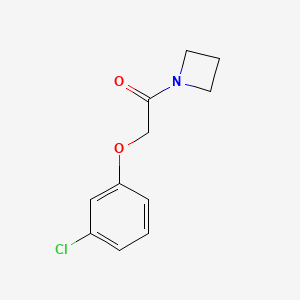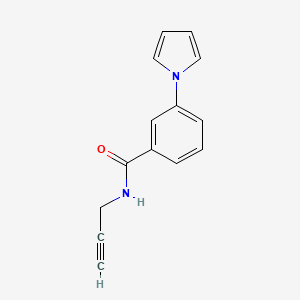![molecular formula C16H15N3O2S B7501230 4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B7501230.png)
4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a synthetic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves the inhibition of PKR. PKR is involved in the regulation of cellular stress responses and is activated in response to various stress stimuli such as viral infections, oxidative stress, and DNA damage. Inhibition of PKR by this compound has been shown to prevent the activation of downstream signaling pathways involved in stress responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. Inhibition of PKR by this compound has been shown to prevent the activation of downstream signaling pathways involved in stress responses. This has potential therapeutic applications in various diseases such as cancer, viral infections, and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in laboratory experiments include its ability to inhibit PKR, which has potential therapeutic applications in various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Zukünftige Richtungen
For research on 4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine include further studies to determine its efficacy and safety in vivo, as well as its potential therapeutic applications in various diseases such as cancer, viral infections, and autoimmune disorders. Additionally, further studies may be conducted to optimize the synthesis method and improve the yield and purity of the compound.
Synthesemethoden
The synthesis of 4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has been achieved using various methods. One of the most common methods involves the reaction of 2-naphthalenesulfonyl chloride with 4-amino-1,2,5,6-tetrahydropyrazolo[1,5-a]pyrimidine in the presence of a base such as triethylamine. This method yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
The compound 4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has potential applications in scientific research. It has been studied for its ability to inhibit protein kinase R (PKR), an enzyme involved in the regulation of cellular stress responses. Inhibition of PKR has been shown to have potential therapeutic applications in various diseases such as cancer, viral infections, and autoimmune disorders.
Eigenschaften
IUPAC Name |
4-naphthalen-2-ylsulfonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-22(21,19-11-3-10-18-16(19)8-9-17-18)15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-9,12H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSWDYSAXKALIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)N(C1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)
![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)
![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7501191.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)



![3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7501206.png)
![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)
![Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7501219.png)

